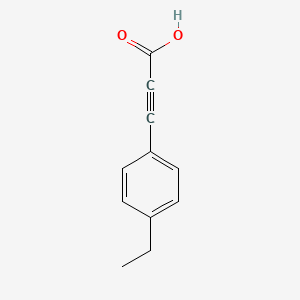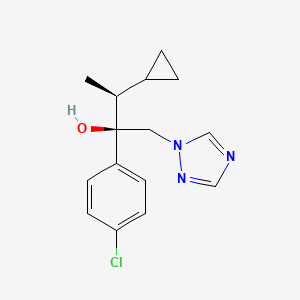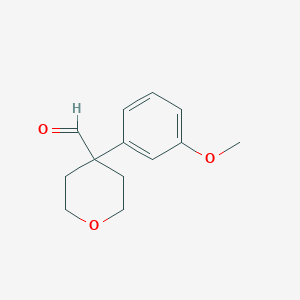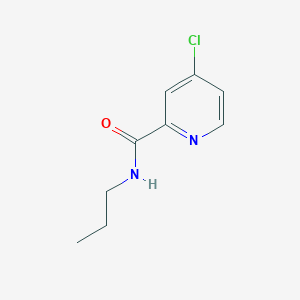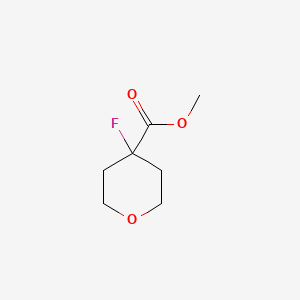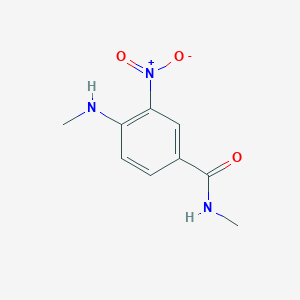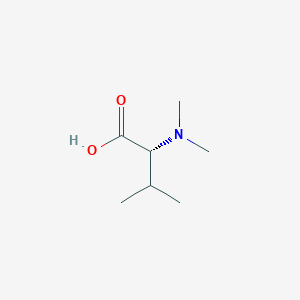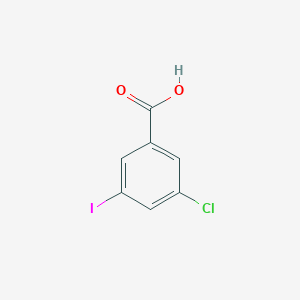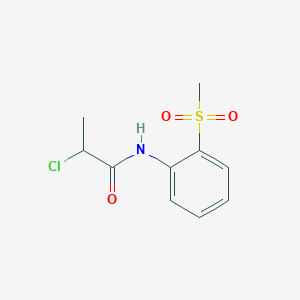
2-chloro-N-(2-methanesulfonylphenyl)propanamide
Overview
Description
2-chloro-N-(2-methanesulfonylphenyl)propanamide is a chemical compound with the CAS Number: 1098361-08-0 . It has a molecular weight of 261.73 . The IUPAC name for this compound is 2-chloro-N-[2-(methylsulfonyl)phenyl]propanamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 261.73 . The InChI code provides a detailed view of its molecular structure .Scientific Research Applications
Arylation Agents in Chemical Synthesis
Bisdiazonium tetrafluoroborates, derived from compounds including 4,4'-diaminodiphenylsulfone, have been used as arylating reagents in the reactions of chloro-, bromo-, and thiocyanatoarylation of acrylamides and methacrylamides. The process leads to the production of compounds like 2-chloro(bromo, thiocyanato)(2-methyl)propionamides, highlighting the application in synthesizing complex organic compounds with potential utility in materials science and pharmaceuticals (Baranovskii, Yatsyuk, & Grishchuk, 2013).
Organic Nonlinear Optical Materials
Research has been conducted on new organic electro-optic and non-linear optical materials, with N-(2-chlorophenyl)-(1-propanamide) synthesized and studied for its properties. This compound was characterized using various techniques, including UV-Vis, IR, NMR, and powder XRD, to determine its potential in optoelectronic applications. The second harmonic generation (SHG) capability was measured, indicating its utility in developing advanced optical devices (Prabhu & Rao, 2000).
Matrix Metalloproteinase Inhibitors
A study on the synthesis of novel heterocyclic inhibitors of matrix metalloproteinases, including compounds like (2S)-N-[5-(4-chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide, showcased the application in biochemistry and pharmaceuticals. These compounds exhibit potent inhibitory effects on matrix metalloproteinases, enzymes involved in various pathological processes, including cancer metastasis and arthritis (Schröder et al., 2001).
Antimicrobial Properties
Compounds synthesized via copper catalytic anionarylation, including 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, have been tested for their antibacterial and antifungal activities. These findings underscore the potential for developing new antimicrobial agents from chloro-substituted propanamides (Baranovskyi et al., 2018).
Characterization and Growth of Nonlinear Organic Crystals
The growth and characterization of N-(2-chlorophenyl)-(1-propanamide) as a nonlinear organic crystal have been extensively studied. This research provides valuable insights into the material's optical, dielectric, and structural properties, contributing to the development of materials with specific electro-optic and nonlinear optical applications (Prabhu et al., 2001).
Safety and Hazards
The safety information available indicates that this compound is dangerous . Hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLXYSXKTSDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
